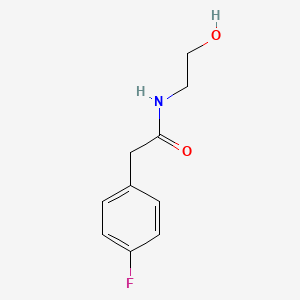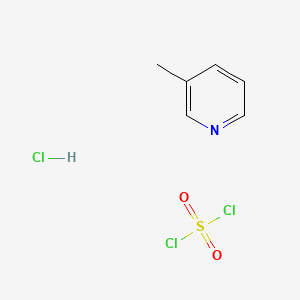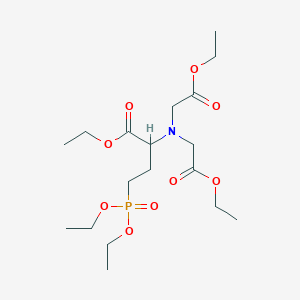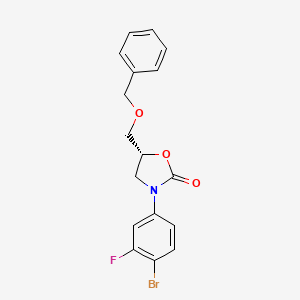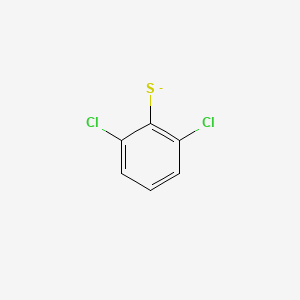
2,6-Dichlorobenzenethiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichlorobenzenethiolate is an organosulfur compound with the molecular formula C6H3Cl2S. It is a derivative of benzenethiol, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzenethiolate can be synthesized through several methods. One common method involves the chlorination of benzenethiol. The reaction typically takes place in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is carried out at a temperature range of 50-100°C to ensure selective chlorination at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
2,6-Dichlorobenzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to benzenethiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Amines, alkoxides; reactions often require a base such as sodium hydroxide and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2,6-dichlorobenzenesulfoxide or 2,6-dichlorobenzenesulfone.
Reduction: Formation of benzenethiol.
Substitution: Formation of substituted benzenethiol derivatives.
科学研究应用
2,6-Dichlorobenzenethiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers. It also serves as an intermediate in the synthesis of various specialty chemicals.
作用机制
The mechanism by which 2,6-Dichlorobenzenethiolate exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms at the 2 and 6 positions enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
相似化合物的比较
Similar Compounds
- 2,4-Dichlorobenzenethiolate
- 2,6-Dichlorobenzenesulfonate
- 2,6-Dichlorobenzonitrile
Comparison
Compared to other similar compounds, 2,6-Dichlorobenzenethiolate is unique due to its specific substitution pattern, which imparts distinct chemical properties. For instance, the presence of chlorine atoms at the 2 and 6 positions makes it more reactive towards nucleophiles compared to 2,4-Dichlorobenzenethiolate. Additionally, its sulfur atom provides unique reactivity compared to 2,6-Dichlorobenzenesulfonate and 2,6-Dichlorobenzonitrile, which contain different functional groups.
属性
IUPAC Name |
2,6-dichlorobenzenethiolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISHCXLCGVPGW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[S-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
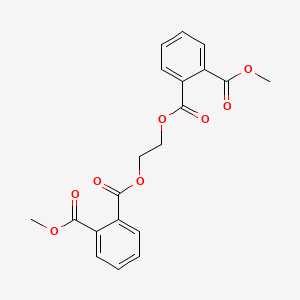
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)

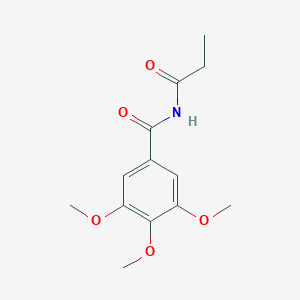



![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)


